

Hie-124 chemical structure and properties

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An In-depth Technical Guide to **Hie-124**

Introduction

Hie-124, with the IUPAC name ethyl 8-oxo-6,7-dihydro-5H-[1][2]thiazolo[3,2-a][1][2]diazepine-3-carboxylate, is a novel, investigational nonbenzodiazepine compound.[3] It is recognized for its potent, ultra-short-acting hypnotic effects, demonstrating a rapid onset and short duration of action.[2][4] This profile suggests its potential as a preanesthetic medication or an anesthesia inducer, potentially offering advantages over traditional agents like thiopental and benzodiazepines by having no acute tolerance or noticeable side effects.[2][5] The primary metabolite of **Hie-124** is its corresponding carboxylic acid, formed by the de-ethylation of the parent compound.[5]

Chemical Structure and Properties

The chemical structure of **Hie-124** is characterized by a thiazolo[3,2-a][1][2]diazepine core.

Table 1: Chemical and Physical Properties of Hie-124



Property	Value	Source(s)
IUPAC Name	ethyl 8-oxo-6,7-dihydro-5H-[1] [2]thiazolo[3,2-a][1] [2]diazepine-3-carboxylate	[3]
Molecular Formula	C10H12N2O3S	[3][4]
Molecular Weight	240.28 g/mol	[3][4]
CAS Number	805326-00-5	[3]
PubChem CID	11447815	[3]
SMILES	CCOC(=O)C1=CSC2=NC(=O) CCCN12	[4]
InChI	InChI=1S/C10H12N2O3S/c1- 2-15-9(14)7-6-16-10-11- 8(13)4-3-5-12(7)10/h6H,2- 5H2,1H3	[3]
Stereochemistry	Achiral	[4]
Optical Activity	None	[4]

Mechanism of Action: GABAA Receptor Agonism

Hie-124 is suggested to act as a selective agonist of the Gamma-aminobutyric acid type A (GABAA) receptor.[2] GABAA receptors are ligand-gated ion channels that are the primary mediators of inhibitory neurotransmission in the central nervous system. Upon binding of an agonist like GABA or **Hie-124**, the receptor undergoes a conformational change, opening its integral chloride ion channel. The resulting influx of chloride ions into the neuron leads to hyperpolarization of the cell membrane, making it more difficult for the neuron to fire an action potential and thus producing an inhibitory, or hypnotic, effect.



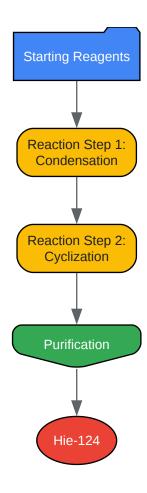


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GABAA Receptor Signaling Pathway for Hie-124.

Experimental Protocols Synthesis of Hie-124

The synthesis of ethyl 8-oxo-5,6,7,8-tetrahydro-thiazolo[3,2-a][1][2]diazepin-3-carboxylate (**Hie-124**) involves a multi-step process. A general procedure is outlined below, based on reported synthetic routes.





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General Synthesis Workflow for Hie-124.

A detailed protocol involves the reaction of appropriate starting materials to form the core thiazolodiazepine structure, followed by purification to yield the final product. The exact reagents and conditions can be found in the primary literature.[5]

Analytical Methods

High-Performance Liquid Chromatography (HPLC) for Quantification in Mice Serum

A fast HPLC method has been developed for the simultaneous determination of **Hie-124** and its metabolite in mice serum.[1]

Table 2: HPLC Method Parameters

Parameter	Specification
Column	Chromolith Speed Rod monolithic silica column (100 mm × 4.6 mm i.d.)
Mobile Phase	65:35 (v/v), 20 mM phosphate buffer (pH 7.0) – acetonitrile
Flow Rate	2.5 mL/min
Detection	UV at 240 nm
Total Run Time	2 min
Linearity Range	60–2000 ng/mL for Hie-124
Limit of Detection (LOD)	20 ng/mL for Hie-124

Sample Preparation: Liquid-liquid extraction is used to isolate **Hie-124** and its metabolite from the serum matrix, with carbamazepine used as an internal standard.[1]

High-Performance Thin-Layer Chromatography (HPTLC) for Quantification in Human Plasma



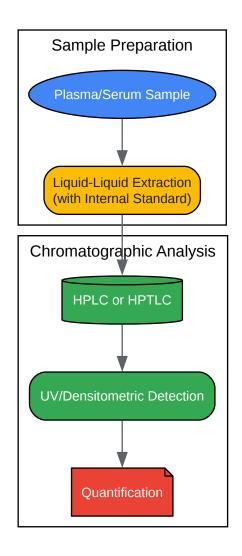
An HPTLC method has also been established for the quantitative analysis of **Hie-124** in spiked human plasma.

Table 3: HPTLC Method Parameters

Parameter	Specification
Stationary Phase	HPTLC plates
Mobile Phase	Chloroform-ethyl acetate 80:20 (v/v)
Detection	Densitometric detection at 265 nm
Linearity Range	40–400 μg/mL
Limit of Detection (LOD)	20 μg/mL
Limit of Quantification (LOQ)	40 μg/mL

Sample Preparation: Diazepam is used as the internal standard. The plasma sample is mixed with the internal standard and methanol, vortexed, and centrifuged. The supernatant is then used for analysis.





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General Analytical Workflow for Hie-124.

Metabolism

In vivo and in vitro studies in rats have shown that the primary metabolic pathway for **Hie-124** is the hydrolysis of the ethyl ester to its corresponding carboxylic acid derivative.[5] This metabolite is the major product observed after incubation with rat liver microsomes and hepatocytes.[5]

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